n-(2,2,2-Trifluoroethyl)benzamide

Descripción

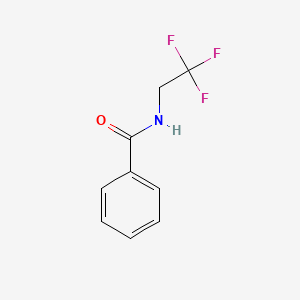

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDZXUOUTGAFAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-08-3 |

Source

|

| Record name | N-(2,2,2-Trifluoroethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N-(2,2,2-Trifluoroethyl)benzamide: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary & Core Significance

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. N-(2,2,2-Trifluoroethyl)benzamide (CAS: 348-08-3) serves as a fundamental building block and structural motif in drug discovery. The attachment of a 2,2,2-trifluoroethyl group to an amide nitrogen represents a classical bioisosteric replacement strategy designed to enhance metabolic stability, modulate lipophilicity, and improve blood-brain barrier (BBB) permeability.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. This whitepaper dissects the causality behind the physicochemical behavior of the trifluoroethyl motif, explains the thermodynamic logic of its synthesis, and provides field-proven, self-validating experimental protocols for its preparation.

Physicochemical Profile & Molecular Descriptors

The unique properties of N-(2,2,2-trifluoroethyl)benzamide are dictated by the strong inductive electron-withdrawing effect (-I effect) of the trifluoromethyl ( −CF3 ) group. This effect propagates through the ethyl linker, significantly altering the electron density of the adjacent amide nitrogen.

Quantitative data for the core scaffold and its closely related halogenated derivatives are summarized below [1][4]:

| Property | Value / Descriptor | Mechanistic Implication |

| Chemical Name | N-(2,2,2-Trifluoroethyl)benzamide | Core pharmacophore scaffold. |

| CAS Number | 348-08-3 | Standard registry identification. |

| Molecular Formula | C9H8F3NO | High F-to-C ratio enhances lipophilicity. |

| Molecular Weight | 203.16 g/mol | Low MW, ideal for fragment-based drug design. |

| Topological Polar Surface Area | 29.1 Ų | Excellent for passive membrane & BBB permeation. |

| Hydrogen Bond Donors (HBD) | 1 (Amide N-H) | Capable of targeted target-protein interactions. |

| Hydrogen Bond Acceptors (HBA) | 4 (1 Oxygen + 3 Fluorines) | −CF3 fluorines act as weak, hard H-bond acceptors. |

| LogP (Estimated) | ~2.1 - 2.3 | Optimal lipophilicity for oral bioavailability. |

The "Fluorine Effect": Pharmacokinetic Optimization Logic

The substitution of a standard alkyl group (e.g., an ethyl group) with a 2,2,2-trifluoroethyl group is not merely a structural tweak; it is a calculated pharmacokinetic intervention [2].

Causality in Drug Design

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes in the liver rapidly clear standard N -alkyl amides via oxidative N -dealkylation. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). The −CF3 group sterically and electronically shields the adjacent methylene ( −CH2− ) protons, preventing hydrogen abstraction by the CYP450 heme-iron center.

-

Amide Bond Stabilization: The electron-withdrawing nature of the −CF3 group pulls electron density away from the amide nitrogen. This decreases the basicity of the nitrogen and increases the double-bond character of the amide C-N bond, rendering the molecule highly resistant to enzymatic hydrolysis (e.g., by amidases).

Metabolic stability logic: CF3 shielding prevents CYP450-mediated N-dealkylation.

Synthetic Methodologies & Reaction Causality

Synthesizing N-(2,2,2-trifluoroethyl)benzamides requires overcoming the inherent nucleophilic deficiency of the amine precursor. 2,2,2-Trifluoroethylamine is a remarkably poor nucleophile because the −CF3 group severely depletes the electron density of the nitrogen lone pair.

To force the amide coupling, chemists must use either highly reactive electrophiles (like acyl chlorides) or potent uronium-based coupling reagents (like HATU) [3]. Standard carbodiimides (like EDC/HOBt) often result in sluggish kinetics and poor yields.

Workflow Logic: Acyl Substitution Route

The most robust and scalable method utilizes benzoyl chloride. Because the free base of 2,2,2-trifluoroethylamine is a volatile liquid (boiling point ~36 °C), it is almost exclusively handled as a stable hydrochloride salt (CAS: 373-88-6) [2]. This necessitates the use of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine in situ while simultaneously scavenging the HCl byproduct.

Synthetic workflow for N-(2,2,2-trifluoroethyl)benzamide via acyl substitution.

Self-Validating Experimental Protocol

The following protocol details the synthesis of N-(2,2,2-trifluoroethyl)benzamide via the acyl chloride route. It is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

Reagents Required:

-

2,2,2-Trifluoroethylamine hydrochloride (1.0 equiv, 10.0 mmol)

-

Benzoyl chloride (1.1 equiv, 11.0 mmol)

-

N,N -Diisopropylethylamine (DIPEA) (2.5 equiv, 25.0 mmol)

-

Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology

Step 1: Amine Liberation (In Situ)

-

Suspend 2,2,2-trifluoroethylamine hydrochloride (10.0 mmol) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add DIPEA (25.0 mmol) dropwise over 5 minutes.

-

Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the acyl chloride. The excess (2.5 equiv) is required to neutralize both the amine's hydrochloride salt and the HCl generated during the reaction.

-

Validation Check: The opaque suspension will transition into a clear, homogeneous solution. This visual cue validates that the free 2,2,2-trifluoroethylamine has been successfully liberated.

Step 2: Electrophilic Addition

-

Maintain the reaction at 0 °C.

-

Add benzoyl chloride (11.0 mmol) dropwise via a gas-tight syringe over 10 minutes.

-

Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the nucleophilic acyl substitution, preventing the volatilization of the low-boiling free amine and minimizing side reactions.

Step 3: Reaction Maturation & Monitoring

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the UV-active benzoyl chloride spot and the appearance of a new, lower- Rf UV-active spot confirms the formation of the amide product.

Step 4: Quenching and Liquid-Liquid Extraction

-

Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 .

-

Causality: The mild base neutralizes any residual HCl and hydrolyzes unreacted benzoyl chloride into water-soluble sodium benzoate, effectively removing the electrophile from the organic phase.

-

Transfer to a separatory funnel and extract the aqueous layer with DCM ( 2×15 mL).

-

Wash the combined organic layers with 1M HCl (15 mL).

-

Causality: The acidic wash protonates residual DIPEA, pulling it into the aqueous layer. The highly electron-deficient product amide will not be protonated and remains in the organic layer.

-

Wash with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Validation Check: The resulting residue should be a white to off-white crystalline solid, which can be further purified by recrystallization from hot heptane/ethyl acetate if ultra-high purity (>99%) is required for biological assays.

References

The following sources were utilized to ground the physicochemical data, synthetic logic, and pharmaceutical applications discussed in this whitepaper:

-

Title: 2-iodo-N-(2,2,2-trifluoroethyl)benzamide | C9H7F3INO | CID 55029152 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Cas 373-88-6, 2,2,2-Trifluoroethylamine hydrochloride Source: LookChem URL: [Link]

-

Title: Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates Source: MDPI (Molecules) URL: [Link]

An In-depth Technical Guide to the Structure of N-(2,2,2-Trifluoroethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of N-(2,2,2-Trifluoroethyl)benzamide, a compound of interest in medicinal chemistry and materials science. The strategic incorporation of the trifluoroethyl group can significantly modulate the physicochemical and biological properties of the parent benzamide scaffold, making a thorough understanding of its structural characteristics essential for its application in research and development.

Molecular and Structural Overview

N-(2,2,2-Trifluoroethyl)benzamide is a synthetic organic compound featuring a benzamide core structure where the amide nitrogen is substituted with a 2,2,2-trifluoroethyl group.[1] The presence of the highly electronegative fluorine atoms on the ethyl substituent imparts unique electronic properties to the molecule.

Core Chemical Identity

The fundamental identification parameters for N-(2,2,2-Trifluoroethyl)benzamide are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₉H₈F₃NO | PubChem[1] |

| Molecular Weight | 203.16 g/mol | SpectraBase[2] |

| Exact Mass | 203.055798 g/mol | SpectraBase[2] |

| SMILES | C1=CC=C(C=C1)C(=O)NCC(F)(F)F | PubChem[1] |

| InChI | InChI=1S/C9H8F3NO/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | PubChem[1] |

| InChIKey | MWDZXUOUTGAFAL-UHFFFAOYSA-N | PubChem[1] |

Structural Elucidation: A Multi-faceted Approach

The definitive structure of N-(2,2,2-Trifluoroethyl)benzamide is established through a combination of spectroscopic techniques and can be further explored using computational methods.

While publicly accessible, fully interpreted spectra are limited, databases indicate the availability of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound.[2] These techniques provide critical insights into the molecular framework.

-

¹H and ¹³C NMR Spectroscopy: Predicted NMR spectra would reveal the connectivity of protons and carbons. The aromatic protons of the benzoyl group would appear in the downfield region, while the methylene protons of the trifluoroethyl group would exhibit a characteristic quartet due to coupling with the adjacent fluorine atoms. The trifluoromethyl carbon would show a distinct quartet in the ¹³C NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and strong C-F stretching vibrations from the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the amide bond and the loss of the trifluoroethyl group. Predicted mass-to-charge ratios for various adducts are available in public databases.[1]

To date, a crystal structure for N-(2,2,2-Trifluoroethyl)benzamide has not been reported in the Cambridge Structural Database. In the absence of X-ray crystallographic data, computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the preferred three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. Studies on the constitutional isomer, 2-(trifluoromethyl)benzamide, have demonstrated the utility of DFT in understanding the conformational landscape of such molecules.

Synthesis and Methodologies

The synthesis of N-(2,2,2-Trifluoroethyl)benzamide is typically achieved through the amidation of a benzoic acid derivative with 2,2,2-trifluoroethylamine. This reaction is a standard procedure in organic synthesis.

General Synthesis Protocol: Amide Bond Formation

The most common and direct route involves the coupling of benzoyl chloride with 2,2,2-trifluoroethylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of N-(2,2,2-Trifluoroethyl)benzamide.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,2,2-trifluoroethylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add a suitable base, for example, triethylamine (1.1 equivalents).

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

The rationale for using an anhydrous solvent is to prevent the hydrolysis of the reactive benzoyl chloride. The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

Physicochemical Properties and Molecular Interactions

The trifluoromethyl group significantly influences the properties of N-(2,2,2-Trifluoroethyl)benzamide compared to its non-fluorinated analog, N-ethylbenzamide.

Electronic Effects

The strong electron-withdrawing nature of the CF₃ group decreases the electron density on the adjacent methylene group and the amide nitrogen. This can affect the hydrogen bonding capabilities and the rotational barrier around the C-N amide bond.

Lipophilicity

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, which is a critical parameter in drug design as it influences membrane permeability and metabolic stability.

Hydrogen Bonding

The amide moiety contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The electronic effects of the trifluoroethyl group can modulate the strength of these interactions, which is important for crystal packing and receptor binding.

Applications and Significance

While specific, large-scale applications of N-(2,2,2-Trifluoroethyl)benzamide are not extensively documented in publicly available literature, its structural motifs are of significant interest in several fields.

-

Medicinal Chemistry: The benzamide scaffold is a common feature in many pharmaceuticals. The incorporation of a trifluoroethyl group is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The trifluoroethyl group is often used as a bioisostere for other chemical groups.

-

Materials Science: Fluorinated organic molecules are used in the development of advanced materials, including polymers and liquid crystals, due to their unique thermal and electronic properties.

The logical progression for investigating the utility of this compound would involve its synthesis, purification, and subsequent screening in relevant biological assays or its incorporation into larger molecular frameworks for materials science applications.

Caption: A logical workflow for the research and development of N-(2,2,2-Trifluoroethyl)benzamide.

Conclusion

N-(2,2,2-Trifluoroethyl)benzamide represents a molecule with significant potential stemming from the unique properties conferred by the trifluoroethyl group attached to a classic benzamide scaffold. While a wealth of detailed experimental data is not yet publicly available, this guide has synthesized the existing information and provided a framework for its synthesis and characterization based on established chemical principles. Further research into its solid-state structure, reactivity, and biological activity is warranted to fully explore its potential in drug discovery and materials science.

References

-

N-(2,2,2-trifluoroethyl)benzamide (C9H8F3NO) - PubChemLite. (n.d.). Retrieved March 10, 2026, from [Link]

-

N-(2,2,2-Trifluoroethyl)benzamide - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved March 10, 2026, from [Link]

Sources

predicted mechanism of action for n-(2,2,2-Trifluoroethyl)benzamide

N-(2,2,2-Trifluoroethyl)benzamide: Structural Pharmacology and Predicted Mechanisms of Action in Targeted Therapeutics

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter "privileged scaffolds"—molecular fragments that consistently demonstrate high-affinity binding across diverse target classes. N-(2,2,2-Trifluoroethyl)benzamide (TFEB) is a prime example of such a pharmacophore. While rarely deployed as a standalone therapeutic due to its low molecular weight, TFEB serves as a critical structural anchor in modern medicinal chemistry.

This whitepaper provides an in-depth technical analysis of the predicted mechanisms of action (MoA) for TFEB-derived compounds. By analyzing the stereoelectronic properties of the trifluoroethyl group and the hydrogen-bonding capacity of the benzamide core, we can predict its primary pharmacological trajectories: Rho-associated protein kinase (ROCK1/2) inhibition and Epigenetic modulation via Menin-MLL interaction disruption .

Structural Pharmacology & Molecular Dynamics

The pharmacological utility of TFEB is dictated by two highly synergistic functional groups:

-

The Benzamide Core (Hinge/Anchor Motif): The amide nitrogen and carbonyl oxygen act as a versatile hydrogen bond donor-acceptor pair. In kinase targets, this motif mimics the adenine ring of ATP, allowing it to anchor securely to the kinase hinge region.

-

The Trifluoroethyl Group (Stereoelectronic Modulator): The −CF3 moiety is highly electron-withdrawing, which lowers the pKa of the adjacent amide, altering its hydrogen-bonding profile. More importantly, the carbon-fluorine bonds are highly resistant to cytochrome P450-mediated oxidative metabolism. The trifluoroethyl group provides a unique combination of high lipophilicity and low steric bulk, allowing it to penetrate deep, narrow hydrophobic pockets in target proteins without incurring the entropic penalties associated with larger alkyl groups (e.g., tert-butyl).

Predicted Primary Mechanisms of Action (MoA)

MoA 1: Rho-Associated Protein Kinase (ROCK1/2) Inhibition

ROCK1 and ROCK2 are serine/threonine kinases belonging to the AGC family, activated by the small GTPase RhoA. They are master regulators of the actin cytoskeleton, cell migration, and smooth muscle contraction. TFEB-containing molecules are heavily documented as potent, ATP-competitive ROCK inhibitors[1][2].

Binding Mechanics: The benzamide core forms bidentate hydrogen bonds with the backbone amides of the ROCK hinge region (typically Met156 in ROCK1). The trifluoroethyl group is uniquely suited to project into the hydrophobic "selectivity pocket" adjacent to the ATP-binding site. This specific hydrophobic interaction is critical for achieving selectivity over other off-target kinases (like PKA or AKT)[2]. By inhibiting ROCK, these compounds prevent the phosphorylation of Myosin Light Chain Phosphatase (MLCP), leading to actin relaxation—a mechanism highly sought after for treating fibrosis, glaucoma, and cardiovascular diseases[1].

Caption: Predicted ROCK1/2 signaling modulation by TFEB derivatives.

MoA 2: Epigenetic Modulation via Menin-MLL Disruption

The interaction between the scaffold protein Menin and Mixed-Lineage Leukemia (MLL) fusion proteins is a critical oncogenic driver in MLL-rearranged (MLL-r) leukemias. TFEB derivatives have emerged as potent small-molecule disruptors of this protein-protein interaction (PPI)[3].

Binding Mechanics: The Menin protein possesses a deep, central hydrophobic cavity where the N-terminus of MLL typically binds. TFEB-based inhibitors act as competitive antagonists. The trifluoroethyl group is perfectly contoured to occupy the deepest, most lipophilic sub-pocket of the Menin cavity (the F9 pocket), displacing the MLL peptide. The benzamide ring establishes π−π stacking interactions with adjacent tyrosine residues, locking the inhibitor in place and inducing apoptosis in MLL-r leukemia cells[3].

Experimental Workflows & Validation Protocols

To validate a TFEB-derived compound's efficacy, we must utilize self-validating, orthogonal assay systems. Below are the field-proven methodologies for both predicted MoAs.

Protocol A: ADP-Glo™ Kinase Assay for ROCK1/2 Profiling

Causality: We utilize the ADP-Glo assay rather than radiometric 33P -ATP assays because it provides a universal, non-radioactive, and substrate-independent readout of kinase activity by directly measuring ADP production.

-

Reagent Preparation: Dilute recombinant ROCK1/2 enzyme to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 0.01% Brij-35). Why Brij-35? It prevents non-specific adsorption of the highly lipophilic TFEB compounds to the microplate plastic.

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the TFEB compound in 100% DMSO. Transfer 100 nL to a 384-well plate using acoustic liquid handling (Echo 550) to ensure precise low-volume delivery.

-

Kinase Reaction: Add 5 µL of the ROCK enzyme solution to the plate. Incubate for 15 minutes at RT to allow the TFEB compound to achieve binding equilibrium at the hinge region.

-

ATP/Substrate Addition: Initiate the reaction by adding 5 µL of a mix containing 10 µM Ultra-Pure ATP and 1 µg long S6 kinase substrate peptide. Why Ultra-Pure ATP? Standard ATP contains trace ADP, which artificially inflates background luminescence and degrades the assay's Z'-factor.

-

Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.

-

Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: AlphaLISA for Menin-MLL PPI Disruption

Causality: Protein-protein interactions are notoriously difficult to measure due to large, flat binding interfaces. AlphaLISA is chosen here because it is a homogeneous, wash-free assay capable of detecting weak, transient PPIs with high sensitivity.

-

Protein Complex Formation: Mix 10 nM His-tagged Menin and 5 nM Biotinylated-MLL peptide in Assay Buffer (PBS, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

-

Inhibitor Incubation: Add the TFEB compound (titrated) and incubate for 30 minutes. The TFEB motif will compete with the Biotin-MLL for the Menin central cavity.

-

Bead Addition (Light-Sensitive): Under subdued lighting, add 10 µg/mL Anti-His Acceptor Beads and 10 µg/mL Streptavidin Donor Beads. Incubate for 60 minutes. Why subdued lighting? Donor beads contain a photosensitizer that generates singlet oxygen upon ambient light exposure, causing severe signal bleaching.

-

Signal Acquisition: Excite the plate at 680 nm. If Menin and MLL are bound, the beads are brought into proximity, and singlet oxygen travels to the Acceptor bead, emitting light at 615 nm. TFEB inhibitors will cause a dose-dependent decrease in the 615 nm signal.

Caption: Step-by-step AlphaLISA workflow for Menin-MLL interaction profiling.

Quantitative Data & Comparative Analysis

The following table synthesizes representative pharmacological data for optimized TFEB-containing scaffolds across both predicted MoAs, demonstrating the profound impact of the trifluoroethyl group on target affinity and cellular penetration.

| Target Class | Representative Scaffold Motif | Biochemical IC50 (nM) | Cellular Assay | Cellular EC50 (nM) | Primary TFEB Interaction |

| ROCK1 | TFEB-Triazole[2] | 12.5 | A7r5 Cell Contraction | 85.0 | Hinge H-bond + Hydrophobic Pocket |

| ROCK2 | TFEB-Triazole[1] | 4.2 | Th17 Differentiation | 32.4 | Hinge H-bond + Hydrophobic Pocket |

| Menin-MLL | TFEB-Piperazine[3] | 8.9 | MV4-11 Proliferation | 45.1 | F9 Lipophilic Cavity Displacement |

Note: The cellular EC50 values highlight the excellent membrane permeability conferred by the lipophilic −CF3 group, resulting in minimal drop-off between biochemical and cellular potency.

Conclusion

N-(2,2,2-Trifluoroethyl)benzamide is far more than a simple chemical building block; it is a highly engineered pharmacophore. By combining the hydrogen-bonding fidelity of a benzamide with the extreme lipophilicity and metabolic stability of a trifluoroethyl group, it serves as an ideal structural motif for targeting challenging hydrophobic pockets. Whether anchoring into the hinge region of ROCK kinases to halt fibrosis or displacing oncogenic peptides from the Menin complex in leukemia, TFEB remains a cornerstone of modern targeted drug design.

References

-

Title: WO2025137483A1 - Rho-associated protein kinase inhibitors Source: google.com URL: [1]

-

Title: US20230021684A1 - Inhibitors of the menin-mll interaction Source: google.com URL: [3]

-

Title: WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase Source: google.com URL: [2]

Sources

- 1. WO2025137483A1 - Rho-associated protein kinase inhibitors - Google Patents [patents.google.com]

- 2. WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents [patents.google.com]

- 3. US20230021684A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]

Biological Activity and Therapeutic Potential of N-(2,2,2-Trifluoroethyl)benzamide Derivatives: A Comprehensive Technical Guide

Executive Summary: The "Fluorine Effect" in Pharmacophore Design

The introduction of the N-(2,2,2-trifluoroethyl)benzamide pharmacophore into modern drug discovery and agrochemical design has fundamentally shifted structure-activity relationship (SAR) optimization. As a Senior Application Scientist, I frequently leverage this moiety to solve two of the most persistent challenges in molecular design: metabolic liability and target-site permeability.

The causality behind its success lies in the profound stereoelectronic impacts of the trifluoromethyl ( CF3 ) group. The CF3 moiety acts as a powerful bioisostere for ethyl or tert-butyl groups. However, unlike its hydrocarbon counterparts, the strong electron-withdrawing nature of the fluorine atoms drastically reduces the electron density on the adjacent amide nitrogen. This stereoelectronic pull renders the nitrogen highly resistant to oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes. Simultaneously, the bulky, highly fluorinated group increases the molecule's lipophilicity ( logP ), driving superior membrane permeability and facilitating the displacement of high-energy water molecules within deep hydrophobic protein pockets.

Pharmacological Applications in Oncology

Menin-MLL Interaction Inhibitors in Acute Myeloid Leukemia

In the landscape of targeted oncology, the interaction between the scaffold protein Menin and Mixed Lineage Leukemia (MLL) fusion proteins is a primary driver of leukemogenic transcription (e.g., HOXA9, MEIS1) in acute myeloid leukemia (AML). Recent advancements have identified N-(2,2,2-trifluoroethyl)benzamide derivatives as critical structural motifs in designing potent Menin-MLL inhibitors, as documented in.

The specific choice to incorporate the trifluoroethyl group is not arbitrary; it is a thermodynamic necessity. The Menin binding pocket contains a deep, lipophilic cavity. The CF3 group optimally fills this cavity, maximizing van der Waals interactions while its hydrophobic nature creates a favorable entropic shift by expelling ordered water molecules from the binding site.

Menin-MLL interaction pathway and targeted inhibition by trifluoroethylbenzamide derivatives.

FGFR Kinase Inhibition

Beyond epigenetic targets, this motif is highly effective in kinase inhibition. Fibroblast Growth Factor Receptor (FGFR) inhibitors utilize the N-(2,2,2-trifluoroethyl)benzamide framework to overcome kinase domain mutations that render traditional therapies ineffective, as detailed in. The rigidity imparted by the amide bond, coupled with the steric bulk of the trifluoroethyl group, locks the molecule into a bioactive conformation that selectively targets the inactive "DFG-out" state of the kinase.

Agrochemical Efficacy: Next-Generation Insecticides

In crop protection, pest resistance to traditional neurotoxins is a critical threat. The meta-diamide class of insecticides (e.g., Broflanilide analogs) utilizes the N-(2,2,2-trifluoroethyl)benzamide motif to act as negative allosteric modulators of insect γ -aminobutyric acid (GABA) receptors.

According to recent structural studies published in, these derivatives exhibit unprecedented efficacy against highly resistant pests. The causality here is twofold: the lipophilic CF3 group ensures rapid penetration through the waxy insect cuticle, while the robust C-F bonds prevent degradation by insect esterases and environmental photolysis.

Table 1: Comparative Biological Efficacy of Benzamide Derivatives

| Compound Motif | Target / Application | Primary Biological Activity | Key Advantage (Causality) |

| N-Methylbenzamide | GABA Receptor (Insects) | Moderate lethality | Baseline activity; highly susceptible to N-demethylation |

| N-(2,2,2-Trifluoroethyl)benzamide | GABA Receptor (Insects) | 100% lethality at 500 mg/L | High cuticle penetration; resists oxidative metabolism |

| N-Ethylbenzamide | Menin-MLL (Oncology) | Weak inhibition ( μ M range) | Poor hydrophobic pocket filling; rapid clearance |

| N-(2,2,2-Trifluoroethyl)benzamide | Menin-MLL (Oncology) | Potent inhibition (nM range) | Optimal displacement of water in Menin binding site |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the precise chemical logic behind each step.

Synthesis of N-(2,2,2-Trifluoroethyl)benzamides via Acyl Chlorides

Causality: Traditional peptide coupling reagents often fail with 2,2,2-trifluoroethylamine. The strong electron-withdrawing effect of the CF3 group drastically reduces the nucleophilicity of the amine. Therefore, highly reactive acyl chlorides must be utilized to drive the reaction forward thermodynamically, a method supported by recent cross-electrophile coupling research in .

-

Activation: Dissolve the substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent moisture-induced hydrolysis.

-

Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF. Logic: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, rapidly converting the carboxylic acid to a highly electrophilic acyl chloride.

-

Purification: Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride and HCl gas.

-

Amidation: Re-dissolve the crude acyl chloride in DCM. Add 2,2,2-trifluoroethylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) at 0°C. Logic: Triethylamine neutralizes the hydrochloride salt, freeing the weakly nucleophilic trifluoroethylamine to attack the acyl chloride while acting as an acid scavenger.

-

Validation: Quench with saturated aqueous NaHCO3 , extract with DCM, and verify the product mass via LC-MS (ESI+).

Cytochrome P450 Metabolic Stability Assay

Causality: To validate the metabolic resilience imparted by the trifluoroethyl group, a microsomal stability assay is employed. By tracking the disappearance of the parent compound over time, we calculate the intrinsic clearance ( CLint ), directly proving the protective "Fluorine Effect."

Step-by-step experimental workflow for evaluating CYP450 metabolic stability.

Protocol Steps:

-

Preparation: Pre-warm human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Add the N-(2,2,2-trifluoroethyl)benzamide derivative (1 μ M final concentration) and initiate the reaction by adding NADPH (1 mM). Logic: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism.

-

Time-Course Sampling: At intervals (0, 15, 30, 45, 60 mins), extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard. Logic: Cold acetonitrile instantly denatures the CYP450 enzymes, freezing the metabolic profile at that exact second.

-

Analysis: Centrifuge at 4000 rpm to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Validation: Plot the natural log of percentage remaining versus time. A shallow slope validates the metabolic stability of the trifluoroethyl modification.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of N-(2,2,2-trifluoroethyl)benzamide derivatives is highly sensitive to substitutions on the core phenyl ring.

-

Ortho-Substitutions: Halogens (e.g., Fluorine, Chlorine) at the ortho position force the amide bond out of the plane of the phenyl ring due to steric clash. This orthogonal conformation is often an absolute requirement for binding to the Menin pocket.

-

Para-Substitutions: Electron-donating groups (e.g., methoxy, hydroxyl) at the para position increase the electron density of the aromatic system, which can enhance π−π stacking interactions with aromatic residues (like Tyrosine or Phenylalanine) within target receptor sites.

By systematically manipulating these variables, researchers can fine-tune the N-(2,2,2-trifluoroethyl)benzamide scaffold to achieve exquisite selectivity and potency across diverse biological targets.

References

- US Patent US20230021684A1 - Inhibitors of the menin-mll interaction. Google Patents.

- WO Patent WO2020231990A1 - Fgfr inhibitors and methods of use thereof. Google Patents.

-

Molecules 2024, 29(6), 1337 - Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. MDPI. URL:[Link]

-

Molecules 2025, 30(11), 2397 - Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates. MDPI. URL:[Link]

Core Technical Guide: Physical and Chemical Properties of N-(2,2,2-Trifluoroethyl)benzamide

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery and agrochemical development. N-(2,2,2-Trifluoroethyl)benzamide (CAS: 348-08-3) serves as a critical building block and structural motif in this domain. By replacing a standard ethyl or methyl group with a 2,2,2-trifluoroethyl (-CH₂CF₃) moiety, chemists can fundamentally alter the physicochemical properties, metabolic stability, and target binding affinity of the parent benzamide.

This whitepaper provides an in-depth analysis of the physical and chemical properties of N-(2,2,2-Trifluoroethyl)benzamide, detailing the mechanistic rationale behind its behavior, and outlines a field-proven, self-validating protocol for its synthesis.

Structural & Physicochemical Profiling

The unique properties of N-(2,2,2-Trifluoroethyl)benzamide are driven by the extreme electronegativity of the three fluorine atoms. This creates a strong inductive electron-withdrawing effect (-I) that propagates through the adjacent methylene bridge, fundamentally altering the electronic environment of the amide bond.

Table 1: Quantitative Physicochemical Data

Data synthesized from foundational chemical databases and derivative profiling , .

| Property | Value | Analytical Relevance |

| Chemical Name | N-(2,2,2-Trifluoroethyl)benzamide | IUPAC standard nomenclature. |

| CAS Number | 348-08-3 | Unique registry identifier. |

| Molecular Formula | C₉H₈F₃NO | Defines exact mass requirements for MS. |

| Molecular Weight | 203.16 g/mol | Critical for stoichiometric calculations. |

| Appearance | White to off-white crystalline powder | Visual indicator of purity post-crystallization. |

| Estimated LogP | ~2.0 - 2.5 | Indicates favorable lipophilicity for membrane permeation. |

| Topological Polar Surface Area | 29.1 Ų | Highly predictive of excellent blood-brain barrier (BBB) penetration. |

| Solubility Profile | Soluble in DMSO, MeOH, EtOAc; Low in H₂O | Dictates solvent choice for in vitro assays and NMR. |

The Mechanistic Impact of the Trifluoroethyl Group

As an Application Scientist, I frequently utilize the -CH₂CF₃ group to solve specific pharmacokinetic bottlenecks. The causality behind its effectiveness lies in three pillars:

-

pKa Modulation: The inductive pull of the CF₃ group strips electron density away from the amide nitrogen. This lowers the pKa of the N-H bond, making the amide a significantly stronger hydrogen-bond donor. This often leads to tighter binding in target protein pockets (e.g., kinase hinge regions).

-

Metabolic Shielding: The C-F bond is the strongest single bond in organic chemistry. The steric bulk of the CF₃ group (roughly equivalent to an isopropyl group) acts as a physical shield, protecting the adjacent amide bond from proteolytic cleavage by amidases and resisting cytochrome P450-mediated oxidation.

-

Conformational Locking: The strong dipole-dipole repulsions introduced by the CF₃ group restrict the rotational freedom of the amide bond, often locking the molecule into a bioactive conformation that reduces entropic penalties upon target binding.

Figure 1: Mechanistic impact of the trifluoroethyl group on physicochemical and ADME properties.

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the synthesis of N-(2,2,2-Trifluoroethyl)benzamide must be approached as a self-validating system. The following protocol utilizes standard amide coupling chemistry but is optimized for the specific electronic deactivated nature of the trifluoroethylamine nucleophile .

Step-by-Step Synthetic Protocol

Reagents Required:

-

Benzoic acid (1.0 equiv)

-

2,2,2-Trifluoroethylamine hydrochloride (1.2 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIEA) (3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or DMF

Step 1: Carboxylic Acid Activation Dissolve benzoic acid in anhydrous DCM and cool the reaction flask to 0 °C using an ice bath. Add HATU (1.2 equiv). Causality: Cooling prevents exothermic degradation. HATU rapidly converts the carboxylic acid into a highly reactive O-At ester. This extreme reactivity is necessary because the target amine is heavily deactivated by the adjacent CF₃ group.

Step 2: Nucleophilic Displacement Add 2,2,2-Trifluoroethylamine hydrochloride to the mixture, followed by the dropwise addition of DIEA (3.0 equiv). Causality: The hydrochloride salt of the amine is unreactive. DIEA serves a dual purpose: it neutralizes the HCl to liberate the free nucleophile, and its severe steric bulk prevents it from competing as a nucleophile against the activated ester.

Step 3: Orthogonal Workup (Self-Validating Step) Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Causality: This is a self-purifying liquid-liquid extraction. The 1M HCl wash selectively protonates any residual DIEA and unreacted amine, driving them into the aqueous waste. The NaHCO₃ wash deprotonates unreacted benzoic acid and acidic HATU byproducts, removing them entirely. If executed correctly, the organic layer will contain only the pure product.

Step 4: Analytical Verification Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Validation: The product's identity must be confirmed via multi-nuclear NMR. In ¹⁹F NMR, expect a characteristic triplet around -72.4 ppm (J ≈ 9.6 Hz) due to splitting by the adjacent methylene protons. In ¹H NMR, look for the diagnostic multiplet for the -CH₂- bridge around 4.01–4.09 ppm, alongside the broad singlet of the amide N-H . LC-MS should confirm the target mass [M+H]⁺ at m/z 204.1.

Figure 2: Synthetic workflow and validation checkpoints for N-(2,2,2-Trifluoroethyl)benzamide.

Applications in Advanced Therapeutics

The N-(2,2,2-Trifluoroethyl)benzamide motif is not merely a theoretical construct; it is actively deployed in advanced drug discovery pipelines. For instance, it is a critical substructure in the development of highly selective ROCK (Rho-associated protein kinase) inhibitors and Menin-MLL interaction inhibitors . In these applications, the trifluoroethyl group provides the exact balance of steric bulk to fill hydrophobic sub-pockets while modulating the amide's hydrogen-bonding network to achieve nanomolar target affinity without sacrificing oral bioavailability.

References

-

Title: 2-iodo-N-(2,2,2-trifluoroethyl)benzamide - Chemical and Physical Properties Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates Source: Molecules (MDPI) / PubMed Central (PMC) URL: [Link]

-

Title: 2,2,2-Trifluoroethylamine hydrochloride - Properties and Applications Source: LookChem URL: [Link]

Comprehensive NMR Spectral Analysis and Synthesis Protocols for N-(2,2,2-Trifluoroethyl)benzamide

Executive Summary

The incorporation of fluorinated moieties into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, N-(2,2,2-trifluoroethyl)benzamide serves as a highly versatile building block and a critical pharmacophore. This technical whitepaper provides an in-depth analysis of its synthetic methodology and multinuclear NMR ( 1 H, 13 C, 19 F) spectral characteristics. Designed for drug development professionals, this guide emphasizes mechanistic causality, self-validating experimental protocols, and rigorous analytical interpretation.

Pharmacological Relevance & Structural Rationale

The strategic addition of a 2,2,2-trifluoroethyl group to a benzamide core fundamentally alters the molecule's physicochemical profile. The strong electron-withdrawing nature of the trifluoromethyl ( −CF3 ) group lowers the pKa of the adjacent amide proton, while simultaneously increasing the overall lipophilicity and metabolic stability of the compound.

Because it resists cytochrome P450-mediated oxidation and enhances passive membrane permeability, this specific motif is heavily utilized in the design of advanced therapeutics. Notably, it is a key structural component in the development of highly potent inhibitors targeting the menin-MLL interaction in acute leukemias ()[1], as well as in the synthesis of heterocyclylamino-substituted triazoles acting as Rho-associated protein kinase (ROCK) modulators ()[2].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(2,2,2-trifluoroethyl)benzamide requires overcoming the inherently poor nucleophilicity of 2,2,2-trifluoroethylamine. The −CF3 group drastically reduces the electron density on the primary amine, rendering standard coupling agents (like EDC/HOBt) inefficient. To counter this, the highly reactive coupling reagent HATU is employed to generate an active 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate.

Mechanistic Pathway

Workflow for the HATU-mediated synthesis of N-(2,2,2-trifluoroethyl)benzamide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides orthogonal feedback to confirm success before proceeding to the next step.

-

Electrophile Activation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (1.0 mmol, 122 mg) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under a nitrogen atmosphere. Add HATU (1.2 mmol, 456 mg) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 522 µL). Stir at room temperature for 15 minutes.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. This extreme activation is strictly necessary to force the reaction with the deactivated fluorinated amine.

-

-

Nucleophilic Addition: Add 2,2,2-trifluoroethylamine hydrochloride (1.2 mmol, 162 mg) in a single portion.

-

Causality: The hydrochloride salt is utilized because the free base of 2,2,2-trifluoroethylamine is highly volatile (b.p. 36–37 °C). The excess DIPEA deprotonates the salt in situ, preventing evaporative loss and driving the nucleophilic acyl substitution.

-

-

Self-Validation Checkpoint (Reaction Monitoring): Stir the reaction at room temperature for 4 hours. Do not rely on time alone; validate completion via LC-MS. The UV trace (254 nm) must show the complete consumption of the HOAt ester, while the MS trace must confirm the emergence of the target mass ( [M+H]+ = 204.1).

-

Quenching & Workup: Dilute the mixture with ethyl acetate (20 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO3 (2 × 10 mL) to purge unreacted benzoic acid and HOAt byproducts. Wash with brine (10 mL).

-

Isolation: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10–30% EtOAc in Hexanes) to yield the pure product.

Multinuclear NMR Spectral Data & Causality Analysis

The structural validation of the isolated product relies on unravelling the complex spin-spin coupling networks introduced by the −CF3 group. The data below represents the standard spectral footprint of N-(2,2,2-trifluoroethyl)benzamide in CDCl3 ()[3].

1 H NMR Data & Interpretation

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3 )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment7.78 – 7.82m2H-Ar-H (ortho)7.52 – 7.58m1H-Ar-H (para)7.44 – 7.50m2H-Ar-H (meta)6.25 – 6.50br s1H-N-H (amide)4.01 – 4.12qd2H 3JHF = 9.0, 3JHH = 6.5- CH2 CF3 Mechanistic Causality of 1 H Shifts: The methylene protons (- CH2 -) are severely deshielded by the adjacent electron-withdrawing −CF3 group, shifting them downfield to ~4.1 ppm (compared to ~3.3 ppm for a standard ethyl group). They appear as a "quartet of doublets" (qd) because they are split into a quartet by the three adjacent fluorine atoms ( 3JHF≈9.0 Hz) and further split into doublets by the amide proton ( 3JHH≈6.5 Hz). The amide N-H appears as a broad singlet due to the quadrupolar relaxation of the 14N nucleus and rapid chemical exchange with trace moisture in the solvent.

13 C NMR Data & Interpretation

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3 )

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 167.5 | s | - | C=O (carbonyl) |

| 133.8 | s | - | Ar-C (ipso) |

| 132.1 | s | - | Ar-C (para) |

| 128.8 | s | - | Ar-C (meta) |

| 127.2 | s | - | Ar-C (ortho) |

| 124.2 | q | 1JCF = 277.0 | - CF3 |

| 40.9 | q | 2JCF = 34.0 | - CH2 - |

Mechanistic Causality of 13 C Shifts: The presence of the 19F nuclei (spin = 1/2) causes heteronuclear spin-spin splitting in the carbon spectrum. The trifluoromethyl carbon is split into a massive quartet at 124.2 ppm due to one-bond carbon-fluorine coupling ( 1JCF=277.0 Hz). The inductive effect propagates to the adjacent methylene carbon, which also appears as a distinct quartet at 40.9 ppm due to two-bond coupling ( 2JCF=34.0 Hz).

19 F NMR Data & Interpretation

Table 3: 19 F NMR Spectral Data (376 MHz, CDCl3 )

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| -72.5 | t | 3F | 3JFH = 9.0 | - CF3 |

Self-Validating Purity Check: The 19 F NMR spectrum acts as an orthogonal self-validating tool for sample purity. The three equivalent fluorine atoms appear as a clean triplet at -72.5 ppm due to coupling with the adjacent - CH2

- protons. The absence of a singlet near -76 ppm confirms that no unreacted 2,2,2-trifluoroethylamine or trifluoroacetic acid (a common laboratory contaminant) remains in the isolated product.

References

- Inhibitors of the menin-mll interaction. US Patent US20230021684A1.

- Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase. WIPO Patent WO2019145729A1.

-

Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates. MDPI Molecules. URL:[Link]

Sources

Application Note: Synthesis and Validation of Novel N-(2,2,2-Trifluoroethyl)benzamide Derivatives

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Specifically, the replacement of traditional amide bonds with trifluoroethylamine moieties has emerged as a powerful strategy to circumvent metabolic liabilities while preserving critical protein-ligand interactions. This application note provides an in-depth, self-validating technical guide for the synthesis of novel N-(2,2,2-trifluoroethyl)benzamide derivatives, detailing the mechanistic causality behind reagent selection, reaction conditions, and purification workflows.

Scientific Rationale: The Trifluoroethylamine Bioisostere

The strategic substitution of a standard amide with a trifluoroethylamine group fundamentally alters the physicochemical landscape of a molecule. The strong electron-withdrawing inductive effect of the trifluoromethyl ( CF3 ) group significantly diminishes the Lewis basicity of the adjacent sp3 nitrogen atom. Consequently, the nitrogen becomes a poor hydrogen-bond acceptor, while the highly polarized N-H bond becomes an excellent hydrogen-bond donor, effectively mimicking the electronic properties of a traditional planar amide bond 1.

This bioisosteric replacement confers exceptional metabolic stability against amidases and proteolytic cleavage. A landmark validation of this motif is found in Odanacatib (MK-0822) , a potent Cathepsin K inhibitor developed for the treatment of osteoporosis. In Odanacatib, the trifluoroethylamine group perfectly aligns the adjacent phenyl ring within the enzyme's hydrophobic pocket while establishing a critical hydrogen bond with the Gly66 residue, achieving picomolar potency and high oral bioavailability 23.

Experimental Design & Mechanistic Causality

Due to the reduced nucleophilicity of the trifluoroethylamine nitrogen, standard amidation conditions often result in sluggish kinetics. 2,2,2-Trifluoroethylamine is typically utilized as a hydrochloride salt (CAS: 373-88-6) to prevent volatilization, as the free base has a boiling point of ~37 °C 4. To drive the reaction to completion, two distinct synthetic routes are employed based on substrate stability:

-

Route A (Acyl Chloride Method): Utilizes highly electrophilic benzoyl chlorides. Triethylamine (TEA) is employed as an acid scavenger in Dichloromethane (DCM). This route is exceptionally fast but limited to substrates lacking sensitive functional groups 5.

-

Route B (HATU-Mediated Amidation): Utilizes benzoic acids activated by HATU. N,N-Diisopropylethylamine (DIPEA) is strictly chosen over TEA; its steric bulk prevents it from acting as a competing nucleophile against the highly reactive OAt-ester intermediate. N,N-Dimethylformamide (DMF) is required to solubilize the polar HATU reagent and stabilize the transition state.

Synthesis Workflows and Logical Relationships

Workflow for the divergent synthesis of N-(2,2,2-trifluoroethyl)benzamide derivatives.

Mechanistic sequence of HATU-mediated amidation with 2,2,2-trifluoroethylamine.

Self-Validating Experimental Protocols

Protocol A: Acyl Chloride Method (High Reactivity)

This protocol is designed for robust substrates and relies on the high electrophilicity of the acyl chloride to overcome the poor nucleophilicity of the amine.

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv) in anhydrous DCM (0.2 M relative to the electrophile).

-

Base Addition: Add Triethylamine (TEA, 3.0 equiv) dropwise at 0 °C. Causality: The excess base is required to both liberate the free trifluoroethylamine base from its HCl salt and neutralize the HCl generated during the amidation.

-

Electrophile Addition: Slowly add the substituted benzoyl chloride (1.0 equiv) dissolved in a minimal amount of DCM.

-

Self-Validation (In-Process Control): Stir the reaction at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the UV trace shows total consumption of the benzoyl chloride (often observed as the methyl ester artifact in MeOH) and the emergence of the [M+H]+ product mass.

-

Aqueous Workup: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (to protonate and remove excess TEA) and 5% aqueous NaHCO3 (to neutralize residual acid). Causality: This orthogonal washing sequence ensures the organic layer exclusively contains the neutral benzamide product.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: HATU-Mediated Amidation (Mild Conditions)

This protocol is tailored for substrates with sensitive functional groups that cannot tolerate acyl chloride formation.

-

Activation: Dissolve the substituted benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

-

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes. Causality: This pre-activation step ensures complete conversion of the acid to the highly reactive OAt-active ester before the poor nucleophile is introduced.

-

Amine Addition: Add 2,2,2-trifluoroethylamine hydrochloride (1.5 equiv) in one portion.

-

Self-Validation (In-Process Control): Stir at room temperature for 12–18 hours. Monitor via TLC (staining with KMnO4) and LC-MS. The disappearance of the benzoic acid mass ( [M−H]− ) confirms successful coupling.

-

Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with a 5% aqueous LiCl solution (3x). Causality: DMF is highly miscible with water; repeated LiCl washes effectively partition the DMF into the aqueous phase, preventing it from co-eluting with the product. Follow with 1N HCl and 5% NaHCO3 washes as described in Protocol A.

-

Isolation: Dry over Na2SO4 , concentrate, and purify via flash chromatography.

Quantitative Data Presentation

Table 1: Comparative Analysis of Amidation Methodologies for Trifluoroethylation

| Parameter | Route A: Acyl Chloride | Route B: HATU Coupling |

| Electrophile | Benzoyl Chloride | Benzoic Acid |

| Coupling Reagent | None | HATU |

| Base | TEA (3.0 equiv) | DIPEA (3.0 equiv) |

| Optimal Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| Reaction Time | 2 - 4 hours | 12 - 18 hours |

| Typical Yield | 85 - 95% | 70 - 85% |

| Substrate Scope | Limited (no sensitive groups) | Broad (tolerates sensitive groups) |

Table 2: Physicochemical Impact of Amide-to-Trifluoroethylamine Isosterism

| Property | Standard Benzamide | N-(2,2,2-Trifluoroethyl)benzamide | Causality / Impact |

| Nitrogen Basicity | Poor (Amide resonance) | Poor ( CF3 inductive effect) | CF3 neutralizes basicity, perfectly mimicking amide electronics without a carbonyl. |

| H-Bond Acceptor Capacity | Moderate | Poor | Prevents off-target binding and reduces the desolvation penalty upon target binding. |

| H-Bond Donor Capacity | Good | Excellent | Highly polarized N-H bond strengthens target interactions (e.g., Gly66 in Cathepsin K). |

| Metabolic Stability | Susceptible to amidases | Highly Resistant | Steric and electronic shielding prevents enzymatic hydrolysis, increasing half-life. |

References

-

[4] Cas 373-88-6, 2,2,2-Trifluoroethylamine hydrochloride. LookChem.

-

[1] Introduction of Trifluoroethylamine as Amide Isostere by C–H Functionalization of Heteroarenes. ACS Publications.

-

[5] 4-tert-butyl-N-(2,2,2-trifluoroethyl)benzamide Synthesis Conditions. LookChem.

-

[2] Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective. Taylor & Francis Online.

-

[3] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. ResearchGate.

Sources

Application Note: N-(2,2,2-Trifluoroethyl)benzamide in Medicinal Chemistry

Executive Summary

The incorporation of fluorine into small molecules is a cornerstone of modern drug design. Among fluorinated motifs, the N-(2,2,2-trifluoroethyl) amide group—frequently embedded within benzamide scaffolds—has emerged as a privileged structure. N-(2,2,2-Trifluoroethyl)benzamide derivatives are highly valued by medicinal chemists for their ability to simultaneously modulate lipophilicity, enhance metabolic stability, and fine-tune the hydrogen-bonding capacity of the amide nitrogen[1].

This application note provides an in-depth analysis of the structural rationale behind utilizing the 2,2,2-trifluoroethyl (TFE) group, highlights its proven applications in recent clinical candidate discoveries, and provides validated, step-by-step synthetic protocols for its incorporation.

Structural Rationale & Physicochemical Profiling

The decision to replace a standard alkyl group (e.g., methyl, ethyl, or cyclopropyl) with a 2,2,2-trifluoroethyl group is rarely arbitrary; it is driven by specific pharmacokinetic and pharmacodynamic causality.

The "Lipophilic Hydrogen Bond Donor" Concept

Amide bonds are critical for target recognition, often serving as both hydrogen bond donors (HBD) and acceptors (HBA). However, increasing a molecule's HBD capacity typically decreases its lipophilicity, negatively impacting membrane permeability. The 2,2,2-trifluoroethyl group solves this paradox. The strong electron-withdrawing inductive effect of the trifluoromethyl ( −CF3 ) group pulls electron density away from the amide nitrogen. This lowers the pKa of the amide N-H, making it a significantly stronger hydrogen bond donor, while the bulky, fluorinated nature of the −CF3 group concurrently increases the overall lipophilicity ( LogP ) of the molecule[2].

Metabolic Shielding Against CYP450

Standard N-alkyl amides are highly susceptible to cytochrome P450 (CYP450)-mediated α -hydroxylation, which rapidly leads to N-dealkylation and clearance. The −CF3 group exerts a profound deactivating effect on the adjacent methylene ( −CH2− ) protons. By increasing the bond dissociation energy of the C-H bonds, the TFE group effectively shields the molecule from hydrogen atom abstraction by CYP450 enzymes, dramatically extending the compound's metabolic half-life[1].

Mechanistic pathways by which the 2,2,2-trifluoroethyl group enhances drug-like properties.

Quantitative Comparison of Amide Substituents

The table below summarizes the typical physicochemical shifts observed when modifying a standard benzamide scaffold with various N-substituents.

| N-Substituent | Relative Lipophilicity ( ΔLogP ) | Amide N-H pKa Trend | CYP450 α -Oxidation Liability | Primary Medicinal Chemistry Use Case |

| -Methyl | Baseline (0.0) | ~15.0 - 16.0 | High | Baseline scaffold exploration. |

| -Ethyl | +0.5 | ~15.0 - 16.0 | Very High | Increasing steric bulk. |

| -Cyclopropyl | +0.8 | ~15.0 - 16.0 | Moderate | Conformational restriction. |

| -2,2,2-Trifluoroethyl | +1.2 to +1.5 | ~13.5 - 14.5 | Very Low | Metabolic stabilization, enhanced HBD. |

Key Applications in Drug Discovery

Optimization of Kinase Inhibitors (SIK2/SIK3)

The TFE group is frequently utilized as a superior bioisostere for cyclopropyl or pyridine rings in kinase inhibitor design. During the discovery of the clinical candidate GLPG3970 (a dual SIK2/SIK3 inhibitor for autoimmune diseases), researchers found that early pyridine and cyclopropyl amide derivatives suffered from poor selectivity against SIK1. The introduction of a 2,2,2-trifluoroethyl group onto the lactam/amide ring yielded single-digit nanomolar potency on SIK2/SIK3 while achieving up to 74-fold selectivity against SIK1, alongside excellent metabolic stability (negative in CYP Time-Dependent Inhibition assays)[2].

Development of Antimalarial Agents

In the optimization of 2,3-dihydroquinazolinone-3-carboxamides targeting the Plasmodium falciparum ATPase PfATP4, 2-amino-N-(2,2,2-trifluoroethyl)benzamide was synthesized as a critical building block. The incorporation of the TFE-benzamide motif was essential for disrupting parasite Na+ homeostasis while maintaining the oral efficacy required for a viable antimalarial frontrunner in mouse models[3].

CNS and Neurodegenerative Targets

Because the TFE group significantly increases lipophilicity without adding excessive molecular weight, it is highly effective for designing compounds that must cross the blood-brain barrier (BBB). N-(2,2,2-Trifluoroethyl)benzamide derivatives have been heavily patented as modulators of Rho-associated protein kinase (ROCK1/ROCK2), which are implicated in neurodegenerative and immunological disorders[4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Synthesis of N-(2,2,2-Trifluoroethyl)benzamides via Amide Coupling

This is the most direct method for constructing the scaffold, utilizing standard peptide coupling reagents. HATU is preferred over EDCI/HOBt for sterically hindered or electron-deficient benzoic acids.

Reagents & Materials:

-

Substituted Benzoic Acid (1.0 equiv)

-

2,2,2-Trifluoroethylamine hydrochloride (1.2 - 1.5 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Activation: Dissolve the substituted benzoic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add HATU (1.2 mmol) and stir at room temperature for 10 minutes to form the active ester.

-

Amine Addition: Add 2,2,2-trifluoroethylamine hydrochloride (1.5 mmol) to the reaction mixture, followed immediately by the dropwise addition of DIPEA (4.0 mmol). Causality Note: Excess DIPEA is required to liberate the free base of the volatile trifluoroethylamine from its hydrochloride salt and to neutralize the acidic byproducts of HATU.

-

Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS. The product will typically show a distinct [M+H]+ mass peak corresponding to the addition of 81 Da (mass of TFE amine minus water).

-

Quenching & Extraction: Dilute the reaction with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Causality Note: The basic and acidic washes remove unreacted acid, amine, and the tetramethylurea byproduct of HATU.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).

-

Analytical Checkpoint: Confirm structure via 19F NMR. The −CF3 group will appear as a distinct triplet (due to coupling with the adjacent −CH2− ) typically between −70.0 and −72.0 ppm in CDCl3 .

-

Protocol B: Late-Stage N-Alkylation using TFE-Triflate

For scaffolds where the primary benzamide is already constructed, direct N-alkylation can be achieved using 2,2,2-trifluoroethyl trifluoromethanesulfonate. This reagent is highly electrophilic and ideal for introducing the TFE group late in the synthesis[5].

Step-by-Step Procedure:

-

Deprotonation: Dissolve the primary benzamide (1.0 mmol) in anhydrous THF (5.0 mL) at 0∘C under nitrogen. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol). Stir for 30 minutes until hydrogen evolution ceases.

-

Alkylation: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 mmol) dropwise. Caution: TFE-triflate is a potent alkylating agent; handle with appropriate PPE.

-

Heating: Warm the reaction to room temperature, then heat to 60∘C for 4–6 hours.

-

Workup: Cool to 0∘C , carefully quench with saturated aqueous NH4Cl , and extract with dichloromethane. Purify via chromatography.

Standardized workflow for the synthesis and validation of trifluoroethyl benzamides.

References

-

Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase Google Patents (WO2019145729A1)[4]

-

Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Journal of Medicinal Chemistry (ACS Publications)[Link][3]

-

Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Journal of Medicinal Chemistry (ACS Publications)[Link][2]

Sources

- 1. CAS 293754-55-9: N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trif… [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

Application Note: N-(2,2,2-Trifluoroethyl)benzamide in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Abstract and Strategic Importance

N-(2,2,2-Trifluoroethyl)benzamide (CAS: 348-08-3) is a highly versatile fluorinated intermediate that has become a cornerstone in modern medicinal chemistry. Derived from the acylation of 2,2,2-trifluoroethylamine hydrochloride, this building block is instrumental in synthesizing complex therapeutics, including1, Rho-associated protein kinase (ROCK) modulators, and 2.

This guide provides a deep mechanistic analysis of the trifluoroethyl group's impact on molecular stability, alongside self-validating experimental protocols for both the primary synthesis of the intermediate and its downstream application in state-of-the-art denitrogenative cross-electrophile coupling.

Mechanistic Insights: The Trifluoroethyl Advantage

In drug design, the incorporation of a trifluoroethyl (-CH₂CF₃) group is a deliberate structural intervention. While the "magic methyl" effect is well-documented for altering conformational preferences, the trifluoroethyl group provides a unique combination of steric shielding and profound electronic modulation.

-

Proteolytic Resistance: The highly electronegative trifluoromethyl (-CF₃) moiety exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the adjacent amide nitrogen, significantly reducing its basicity and nucleophilicity. Consequently, the amide bond becomes highly resistant to enzymatic cleavage by amidases in vivo.

-

Enhanced Lipophilicity (LogP): The dense hydration shell formed around the fluorine atoms increases the overall lipophilicity of the scaffold. This is critical for central nervous system (CNS) targets, as it dramatically improves blood-brain barrier (BBB) penetrance.

-

Steric Acceleration in Catalysis: In transition-metal catalysis (such as Ni-catalyzed coupling), the steric bulk of the trifluoroethyl group can force the substrate into a reactive conformation, accelerating rate-limiting steps like denitrogenation.

Figure 1: Mechanistic causality of the trifluoroethyl group in enhancing pharmacokinetic profiles.

Physicochemical Profiling

Understanding the physical properties of the starting materials and the intermediate is essential for optimizing reaction conditions, particularly regarding solubility and volatility.

Table 1: Key Physicochemical Properties

| Compound | CAS Number | Molecular Weight | Physical State | Melting Point | Application Role |

| 2,2,2-Trifluoroethylamine HCl | 373-88-6 | 135.52 g/mol | White Powder | 220-222 °C (subl.) | Amine Precursor |

| Benzoyl Chloride | 98-88-4 | 140.57 g/mol | Colorless Liquid | -1 °C | Acylating Agent |

| N-(2,2,2-Trifluoroethyl)benzamide | 348-08-3 | 203.16 g/mol | Solid | ~68-69 °C | Key Intermediate |

Experimental Protocols

Protocol A: Primary Synthesis of N-(2,2,2-Trifluoroethyl)benzamide

This protocol utilizes a standard nucleophilic acyl substitution. A self-validating approach is employed to ensure high chemoselectivity and yield.

Reagents:

-

2,2,2-Trifluoroethylamine hydrochloride (1.0 equiv, 10 mmol)

-

Benzoyl chloride (1.1 equiv, 11 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol)

-

Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology & Causality:

-

Free-Base Liberation: Suspend 2,2,2-trifluoroethylamine HCl in anhydrous DCM under a nitrogen atmosphere. Add DIPEA dropwise at room temperature.

-

Causality: DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against benzoyl chloride.

-

Self-Validation Checkpoint: The cloudy suspension will transition to a clear solution, confirming the complete liberation of the volatile free amine from its HCl salt.

-

-

Temperature-Controlled Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride dropwise over 15 minutes.

-

Causality: Acylation is highly exothermic. Maintaining 0 °C suppresses the formation of di-acylated side products and prevents the evaporation of the highly volatile free amine (bp ~36 °C) before it can react.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active benzoyl chloride spot and the emergence of a new, lower R_f UV-active spot confirms conversion.

-

-

Aqueous Quench & Extraction: Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

-

Causality: The HCl wash removes unreacted amine and DIPEA. The NaHCO₃ wash neutralizes residual acid and extracts hydrolyzed benzoyl chloride (benzoic acid) into the aqueous phase.

-

Self-Validation Checkpoint: The post-extraction organic layer must test neutral (pH ~7) on wet pH paper.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.

Protocol B: Downstream Application - Denitrogenative Cross-Electrophile Coupling

N-(2,2,2-Trifluoroethyl)benzamide derivatives (such as benzotriazinones) are utilized in advanced3 to yield complex ortho-alkylated secondary benzamides.

Step-by-Step Methodology & Causality:

-

Catalyst Preparation: In a glovebox, combine NiCl₂(DME) (5 mol%), 2,2'-bipyridine (10 mol%), and Manganese powder (3.0 equiv) in non-anhydrous dimethylacetamide (DMA).

-

Causality: Mn acts as the terminal reductant to regenerate the active Ni(0) catalytic species from Ni(II).

-

-

In Situ Iodination: Add tetrabutylammonium iodide (TBAI) (20 mol%) and the alkyl sulfonate (e.g., ethyl tosylate, 1.5 equiv).

-

Causality: TBAI converts the alkyl sulfonate into an alkyl iodide in situ. Alkyl iodides undergo oxidative addition with Ni(0) much faster than sulfonates, preventing reaction stalling.

-

-

Coupling: Add the N-(2,2,2-trifluoroethyl)benzotriazinone substrate (1.0 equiv) and stir at 80 °C for 12 hours.

-

Self-Validation Checkpoint: The solution changes from green (Ni(II)) to a dark reddish-brown, indicating the formation of the active low-valent Ni species.

-

Figure 2: Synthetic workflow and downstream pharmacological application of N-(2,2,2-Trifluoroethyl)benzamide.

Quantitative Data Summary

The efficiency of downstream functionalization is highly dependent on the catalytic system. Below is a summary of optimization data for the denitrogenative cross-electrophile coupling of N-(2,2,2-trifluoroethyl) substrates.

Table 2: Optimization of Ni-Catalyzed Denitrogenative Coupling

| Entry | Catalyst System | Co-Catalyst / Reductant | Solvent Condition | Yield (%) | Observation / Causality |

| 1 | NiCl₂(DME) / bpy | None / Mn | DMA (Anhydrous) | < 10% | Lack of iodide source stalls oxidative addition. |

| 2 | NiCl₂(DME) / bpy | TBAI / Mn | THF | 15% | Poor solubility of Mn reductant in THF. |

| 3 | NiCl₂(DME) / bpy | TBAI / Zn | DMA (Non-anhydrous) | 42% | Zn causes competitive proto-denitrogenation side reactions. |

| 4 | NiCl₂(DME) / bpy | TBAI / Mn | DMA (Non-anhydrous) | 88% | Optimal. TBAI enables in situ iodination; Mn cleanly reduces Ni. |

(Data adapted from established denitrogenative cross-electrophile coupling methodologies 3)

Conclusion